molecular formula C17H15ClN2S B2795060 (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl phenyl sulfide CAS No. 318234-09-2

(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl phenyl sulfide

Cat. No. B2795060
CAS RN: 318234-09-2
M. Wt: 314.83
InChI Key: VKIHESOYFXFLGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl phenyl sulfide, also known as CMPS, is a chemical compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid with a strong sulfur smell and a melting point of 74°C. CMPS has been used in the synthesis of various compounds and as a reagent in organic synthesis. It has also been used in the biochemical and physiological studies of many organisms, including bacteria, fungi, and plants.

Scientific Research Applications

1. Molecular Structure and Hydrogen Bonding

The compound has been studied for its molecular structure and hydrogen bonding characteristics. In a study by Trilleras et al. (2005), molecules of related compounds showed hydrogen-bonded chains, indicating potential for detailed molecular interaction studies (Trilleras, Quiroga, Cobo, Low, & Glidewell, 2005).

2. Chemical Synthesis and Characterization

Alabaster and Barry (1970) investigated the chlorination and characterization of similar pyrazolesulphenyl chlorides, providing insights into chemical synthesis methods and compound properties (Alabaster & Barry, 1970).

3. Biological Activity Potential

Vydzhak, Panchishin, and Brovarets (2017) explored the alkylation of related compounds, yielding phenyl pyrazolyl sulfides with potential biological activity. This suggests a possible application in drug discovery or biochemical research (Vydzhak, Panchishin, & Brovarets, 2017).

4. π-π Stacking Interactions

Trilleras et al. (2014) also reported on the compound's capacity to form π-π stacking interactions, an essential aspect of molecular assembly and recognition in chemical and biological systems (Trilleras, Utria, Cobo, & Glidewell, 2014).

5. Ultrasonics Promoted Synthesis

A study by Trilleras et al. (2013) on the ultrasonics promoted synthesis of related pyrazole derivatives underlines innovative methodologies in chemical synthesis, which could be applied to the compound (Trilleras, Polo, Quiroga, Cobo, & Nogueras, 2013).

6. Potential Bioisoster of Acetazolamide

Iulek et al. (1993) described a compound similar to (5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazol-4-Yl)Methyl Phenyl Sulfide as a potential bioisoster of acetazolamide, a diuretic medication, indicating potential pharmaceutical applications (Iulek, Zukerman-Schpector, Barreiro, & Freitas, 1993).

properties

IUPAC Name

5-chloro-1-methyl-3-phenyl-4-(phenylsulfanylmethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2S/c1-20-17(18)15(12-21-14-10-6-3-7-11-14)16(19-20)13-8-4-2-5-9-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIHESOYFXFLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)CSC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl phenyl sulfide

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